molecular formula C11H8FN5 B13050869 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

Cat. No.: B13050869
M. Wt: 229.21 g/mol
InChI Key: MAPUBLIDLHWXML-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a fluorophenyl group attached to a triazolo-pyrazine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo-pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine stands out due to its unique fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

5-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C11H8FN5/c12-8-4-2-1-3-7(8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16)

InChI Key

MAPUBLIDLHWXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC3=NC(=NN23)N)F

Origin of Product

United States

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